molecular formula C13H13N3O2 B14183335 3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-D-arabino-hex-1-ynitol CAS No. 923287-06-3

3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-D-arabino-hex-1-ynitol

Cat. No.: B14183335
CAS No.: 923287-06-3
M. Wt: 243.26 g/mol
InChI Key: ZGBANCILBGDSLP-JHJVBQTASA-N
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Description

3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-D-arabino-hex-1-ynitol is a synthetic carbohydrate derivative. This compound is notable for its unique structure, which includes an azido group and a benzyl-protected hydroxyl group. It is used in various chemical and biological research applications due to its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-D-arabino-hex-1-ynitol typically involves multiple steps, starting from a suitable carbohydrate precursor. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of the carbohydrate precursor are protected using benzyl groups to prevent unwanted reactions.

    Formation of Anhydro Bridge: The formation of the 3,6-anhydro bridge is achieved through intramolecular cyclization.

    Introduction of Azido Group: The azido group is introduced via nucleophilic substitution, often using sodium azide.

    Deprotection: The final step involves the removal of the benzyl protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of carbohydrate chemistry and organic synthesis would apply, with a focus on optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-D-arabino-hex-1-ynitol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in substitution reactions to form triazoles via click chemistry.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include TEMPO and BAIB.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Copper(I) catalysts are often used in click chemistry reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Amino derivatives.

    Substitution: Triazole derivatives.

Scientific Research Applications

3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-D-arabino-hex-1-ynitol is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of carbohydrate-protein interactions.

    Medicine: Potential use in drug development due to its ability to form bioactive compounds.

    Industry: Limited industrial applications, primarily used in research settings.

Mechanism of Action

The mechanism of action of 3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-D-arabino-hex-1-ynitol involves its reactivity due to the presence of the azido group and the anhydro bridge. The azido group can participate in click chemistry reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions. The anhydro bridge provides rigidity to the molecule, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,6-Anhydro-β-D-glucopyranose:

    3-Azido-5-amino-1,2,4-triazole: Contains an azido group but lacks the carbohydrate backbone and anhydro bridge.

Uniqueness

3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-D-arabino-hex-1-ynitol is unique due to its combination of an anhydro bridge, azido group, and benzyl protection. This combination of features makes it a versatile intermediate in synthetic chemistry and a valuable tool in biological research.

Properties

CAS No.

923287-06-3

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

(2R,3R,4R)-4-azido-2-ethynyl-3-phenylmethoxyoxolane

InChI

InChI=1S/C13H13N3O2/c1-2-12-13(11(9-17-12)15-16-14)18-8-10-6-4-3-5-7-10/h1,3-7,11-13H,8-9H2/t11-,12-,13-/m1/s1

InChI Key

ZGBANCILBGDSLP-JHJVBQTASA-N

Isomeric SMILES

C#C[C@@H]1[C@@H]([C@@H](CO1)N=[N+]=[N-])OCC2=CC=CC=C2

Canonical SMILES

C#CC1C(C(CO1)N=[N+]=[N-])OCC2=CC=CC=C2

Origin of Product

United States

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